Cas no 1806262-27-0 (Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate)

Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate is a specialized pyridine derivative with a trifluoromethoxy substituent, offering unique reactivity and stability for advanced synthetic applications. Its structure combines a nitro group and a hydroxyl group, enabling selective functionalization in heterocyclic chemistry. The trifluoromethoxy moiety enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The ester group provides versatility for further derivatization. This compound is particularly useful in the development of bioactive molecules, where its electron-withdrawing and steric properties can influence binding interactions. High purity and well-defined reactivity ensure consistent performance in complex synthetic pathways.
Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate structure
1806262-27-0 structure
商品名:Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate
CAS番号:1806262-27-0
MF:C9H7F3N2O6
メガワット:296.156893014908
CID:4833282

Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate
    • インチ: 1S/C9H7F3N2O6/c1-19-7(16)2-4-5(15)3-6(14(17)18)13-8(4)20-9(10,11)12/h3H,2H2,1H3,(H,13,15)
    • InChIKey: HVGKFRPCCJKUSM-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=C(C(C=C([N+](=O)[O-])N1)=O)CC(=O)OC)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 517
  • トポロジー分子極性表面積: 110
  • 疎水性パラメータ計算基準値(XlogP): 1.4

Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029094194-1g
Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate
1806262-27-0 97%
1g
$1,579.40 2022-03-31

Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate 関連文献

Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetateに関する追加情報

Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806262-27-0): A Comprehensive Overview

Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate, identified by its CAS number 1806262-27-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including hydroxyl, nitro, and trifluoromethoxy substituents, makes it a versatile scaffold for further chemical modifications and biological investigations.

The< strong>4-hydroxy and 6-nitro groups in the pyridine ring contribute to the compound's reactivity and interaction with biological targets. These functional moieties are well-documented for their role in modulating enzyme activity and receptor binding, making this compound a promising candidate for drug discovery. Additionally, the trifluoromethoxy group introduces electronic and steric effects that can influence the compound's pharmacokinetic properties, enhancing its bioavailability and metabolic stability.

In recent years, there has been a growing interest in the development of pyridine-based derivatives for their therapeutic potential. Pyridine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate suggests that it may exhibit similar properties, although further research is required to fully elucidate its biological profile.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The acetyl group at the 3-position provides a site for further derivatization, allowing chemists to explore a wide range of structural modifications. This flexibility is crucial in drug design, as it enables the optimization of pharmacological properties such as potency, selectivity, and toxicity.

The< strong>CAS number 1806262-27-0 serves as a unique identifier for this compound, ensuring consistency in scientific literature and regulatory filings. This standardized nomenclature is essential for researchers who need to reference this compound accurately across different studies and databases. The CAS system provides a reliable way to distinguish between different chemical substances, reducing the likelihood of confusion or misidentification.

Recent advancements in computational chemistry have facilitated the rapid screening of large libraries of compounds for potential biological activity. Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate has been subjected to virtual screening using various algorithms to predict its interactions with biological targets. These computational studies have hinted at its potential as an inhibitor of certain kinases and enzymes involved in cancer progression. While these findings are preliminary, they underscore the importance of this compound in ongoing drug discovery efforts.

The synthesis of Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in improving the efficiency and scalability of such processes. Techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have enabled researchers to construct intricate molecular frameworks with greater precision and fewer byproducts.

In conclusion, Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806262-27-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation drugs.

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